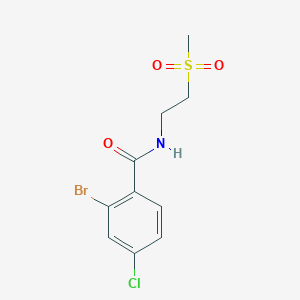![molecular formula C18H26FN3O2 B7634112 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7634112.png)
1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which plays a critical role in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用機序
1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea binds to the active site of BTK, preventing its phosphorylation and downstream signaling. This leads to inhibition of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK), which may contribute to its anti-cancer activity.
Biochemical and physiological effects:
In addition to its anti-cancer activity, 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea has been shown to modulate the immune system by inhibiting B-cell activation and antibody production. 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea has also been shown to inhibit the release of pro-inflammatory cytokines from activated B-cells, which may have implications for the treatment of autoimmune diseases.
実験室実験の利点と制限
One advantage of 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea is its specificity for BTK, which reduces the potential for off-target effects. However, 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea has also been shown to inhibit other kinases, which may complicate interpretation of experimental results. Another limitation is the potential for resistance development, which has been observed with other BTK inhibitors.
将来の方向性
Future research on 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea may focus on its use in combination with other anti-cancer agents, such as immune checkpoint inhibitors or chimeric antigen receptor (CAR) T-cell therapy. Additionally, 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea may have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to elucidate the optimal dosing and treatment schedule for 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea in various disease settings.
合成法
The synthesis of 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea involves several steps, including the reaction of 5-fluoro-2-piperidin-1-ylphenol with 3-(hydroxymethyl)cyclopent-1-ene-1-carbaldehyde, followed by the reaction with N,N-dimethylformamide dimethyl acetal and urea. The final product is obtained after purification and isolation.
科学的研究の応用
1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea has demonstrated potent inhibition of BTK activity, leading to decreased proliferation and survival of malignant B-cells. 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
特性
IUPAC Name |
1-(5-fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O2/c19-14-5-7-17(22-8-2-1-3-9-22)16(11-14)21-18(24)20-12-13-4-6-15(23)10-13/h5,7,11,13,15,23H,1-4,6,8-10,12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBECNOCXDQONOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)F)NC(=O)NCC3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-hydroxyphenyl)-N-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B7634046.png)
![2-(Cyclohexylmethylsulfonylmethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B7634049.png)
![5-chloro-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-methylthiophene-2-sulfonamide](/img/structure/B7634057.png)
![[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7634063.png)
![2-[[Methyl-[6-(2-methylimidazol-1-yl)pyrazin-2-yl]amino]methyl]phenol](/img/structure/B7634064.png)

![6-Chloro-3'-[2-(oxolan-2-yl)ethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7634086.png)
![4-fluoro-3-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7634087.png)

![2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7634094.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide](/img/structure/B7634106.png)
![3,5-Dimethyl-4-[(3-methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7634131.png)
![4-fluoro-3-methoxy-N-[2-(6-methylpyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B7634139.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)-phenylmethyl]-2-fluoro-3-methylbenzamide](/img/structure/B7634144.png)